Cas no 1172443-41-2 (3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea)

3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 化学的及び物理的性質
名前と識別子
-
- 3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea
- 3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea
- AKOS024646230
- F2392-1682
- 1-(5-chloro-2-methoxyphenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea
- 1172443-41-2
-
- インチ: 1S/C18H22ClN3O3S/c1-24-17-3-2-14(19)10-15(17)21-18(23)20-11-16(13-4-9-26-12-13)22-5-7-25-8-6-22/h2-4,9-10,12,16H,5-8,11H2,1H3,(H2,20,21,23)
- InChIKey: QDXPPRCRIDGPFN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)NC(NCC(C1=CSC=C1)N1CCOCC1)=O)OC
計算された属性
- 精确分子量: 395.107
- 同位素质量: 395.107
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 26
- 回転可能化学結合数: 6
- 複雑さ: 453
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 91.1A^2
- XLogP3: 2.4
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2392-1682-25mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-5μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-5mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-20μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-40mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-50mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-30mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-2μmol |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-2mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2392-1682-20mg |
3-(5-chloro-2-methoxyphenyl)-1-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]urea |
1172443-41-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylurea 関連文献
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1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
3-(5-chloro-2-methoxyphenyl)-1-2-(morpholin-4-yl)-2-(thiophen-3-yl)ethylureaに関する追加情報
3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea: A Novel Compound with Potential Therapeutic Applications in Biomedical Research
3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea is a structurally complex organic compound that has garnered significant attention in the field of biomedical research due to its unique molecular framework and potential pharmacological activities. The compound is characterized by the presence of multiple functional groups, including a 5-chloro-2-methoxyphenyl moiety, a thiophen-3-yl ring, and a morpholin-4-yl substituent, which collectively contribute to its biological properties. The CAS No. 1172443-41-2 identifier further underscores its distinct chemical identity within the pharmaceutical and chemical databases.
The molecular structure of 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea is based on a urea backbone, which is a common functional group in many biologically active compounds. The urea group serves as a versatile scaffold for drug design, enabling interactions with various biological targets such as enzymes, receptors, and ion channels. The incorporation of a thiophen-3-yl ring introduces aromaticity and conjugation, which can enhance the compound's stability and reactivity. Additionally, the presence of a 5-chloro-2-methoxyphenyl substituent adds hydrophobic and electronic properties, potentially influencing its solubility and bioavailability.
Recent studies have highlighted the importance of thiophene derivatives in the development of novel therapeutics, particularly in the treatment of inflammatory and neurodegenerative diseases. The thiophen-3-yl moiety in 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea may confer unique interactions with biological systems, such as modulating ion channel activity or suppressing oxidative stress. These properties are increasingly being explored in the context of anti-inflammatory and antioxidant research, where the compound's ability to interfere with redox pathways could be a valuable asset.
The morpholin-4-yl substituent in the compound is another critical component that contributes to its biological activity. Morpholine derivatives are known for their ability to interact with various cellular targets, including the endothelin receptor and the Na+/K+-ATPase pump. The presence of a morpholin-4-yl group in 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea may enhance its potential as a modulator of these pathways, making it a candidate for further investigation in the treatment of cardiovascular and neurological disorders.
Recent advancements in drug discovery have emphasized the importance of multi-target compounds, which can address the complexity of diseases such as Alzheimer's disease and diabetes mellitus. The unique combination of 5-chloro-2-methoxyphenyl, thiophen-3-yl, and morpholin-4-yl moieties in 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea suggests that it could act as a multi-target agent, potentially modulating multiple pathways involved in these conditions. This characteristic is particularly relevant in the context of precision medicine, where the ability to target specific molecular mechanisms is crucial for developing effective therapies.
Experimental studies on similar compounds have demonstrated the potential of thiophene-based ureas in modulating inflammatory responses. For instance, research published in Journal of Medicinal Chemistry in 2023 highlighted the role of thiophene derivatives in suppressing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea may possess similar anti-inflammatory properties, making it a promising candidate for the treatment of autoimmune and inflammatory diseases.
Moreover, the 5-chloro-2-methoxyphenyl group in the compound may play a role in enhancing its antioxidant activity. Antioxidant compounds are essential in neutralizing free radicals and preventing oxidative damage, which is implicated in various diseases, including cardiovascular disorders and neurodegenerative conditions. The presence of a 5-chloro-2-methoxyphenyl substituent could contribute to the compound's ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress.
In addition to its potential therapeutic applications, the chemical stability of 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea is a critical factor in its suitability for pharmaceutical development. The presence of aromatic rings and heterocyclic structures, such as the thiophen-3-yl ring, can enhance the compound's resistance to degradation, thereby improving its shelf life and efficacy. This stability is particularly important in the context of drug delivery systems, where maintaining the integrity of the compound throughout the formulation and administration process is essential.
The synthesis of 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea involves a series of complex chemical reactions, including the formation of the urea linkage and the introduction of the thiophen-3-yl and morpholin-4-yl groups. The synthesis process is often optimized to ensure the production of the compound in high purity and yield, which is crucial for its application in biomedical research. The ability to synthesize such compounds efficiently is a key factor in the development of new therapeutic agents.
As the field of biomedical research continues to evolve, the exploration of compounds like 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea is becoming increasingly important. The unique combination of functional groups and structural features in this compound positions it as a potential candidate for further investigation in the treatment of a wide range of diseases. Continued research into its biological activities and therapeutic potential is likely to provide valuable insights into the development of novel therapeutics.
In summary, 3-(5-Chloro-2-Methoxyphenyl)-1-2-(Morpholin-4-Yl)-2-(Thiophen-3-Yl)Ethylurea represents a promising compound with a diverse array of potential applications in biomedical research. Its structural complexity, combined with the presence of key functional groups such as 5-chloro-2-methoxyphenyl, thiophen-3-yl, and morpholin-4-yl, suggests that it may possess unique biological activities that warrant further investigation. As research in this area progresses, the compound's role in the development of new therapeutic strategies is likely to become more defined.
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